7,8-Dimethoxy-3,4-dihydroisoquinoline

Organic Synthesis Medicinal Chemistry Alkaloid Precursors

Researchers developing aldose reductase inhibitors or protoberberine alkaloids often face synthetic bottlenecks from regioisomer impurities. This 7,8-dimethoxy-3,4-dihydroisoquinoline scaffold directly addresses that risk with unambiguous substitution: - Validated precursor for protoberberine/berbane alkaloids via established oxidation protocols. - Its 2-aryl salts show antifungal EC50 values (7.87-20.0 µM) surpassing commercial fungicides. - Sourced with ≥98% purity to ensure batch-to-batch consistency in SAR campaigns.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 75877-72-4
Cat. No. B110478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dimethoxy-3,4-dihydroisoquinoline
CAS75877-72-4
Synonyms3,4-Dihydroisobackebergine;  Dehydrolemaireocereine
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CCN=C2)C=C1)OC
InChIInChI=1S/C11H13NO2/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2/h3-4,7H,5-6H2,1-2H3
InChIKeyFWFCAKKLGOGABS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Scaffold and Synthetic Intermediate Overview


7,8-Dimethoxy-3,4-dihydroisoquinoline (CAS 75877-72-4) is a synthetic heterocyclic compound belonging to the 3,4-dihydroisoquinoline class, characterized by a partially saturated isoquinoline core with methoxy substituents at the 7- and 8-positions . Its molecular formula is C11H13NO2, with a molecular weight of 191.23 g/mol [1]. This compound functions primarily as a versatile synthetic intermediate and a core scaffold for generating bioactive derivatives, particularly within medicinal chemistry and alkaloid synthesis programs .

Role Synthetic Intermediate
Scaffold 7,8-Dimethoxy-3,4-dihydroisoquinoline
Use Context Med Chem & Alkaloid Programs

Why Substitution Within This Class Is Not Trivial


Within the 3,4-dihydroisoquinoline family, the precise positioning of substituents on the aromatic ring is a critical determinant of both synthetic utility and biological activity. Compounds such as 6,7-dimethoxy-3,4-dihydroisoquinoline (CAS 3382-18-1) share the same molecular formula but exhibit distinct reactivity profiles and target engagement due to altered electron density distribution [1]. Furthermore, the 3,4-dihydro oxidation state (an imine) confers unique electrophilic character compared to fully aromatic isoquinolines or fully saturated 1,2,3,4-tetrahydroisoquinolines, making the 3,4-dihydro scaffold essential for specific cyclization and derivatization pathways [2]. Consequently, generic substitution within this class without quantitative comparative data introduces significant risk of synthetic failure, altered bioactivity, or incompatibility with established protocols, underscoring the need for compound-specific evidence [3].

Regioisomer Mismatch
6,7-Dimethoxy isomer alters electron density distribution and may shift reactivity and target engagement profiles.
Oxidation State Sensitivity
3,4-Dihydro (imine) electrophilic character does not transfer to fully aromatic or tetrahydroisoquinoline analogs, limiting direct substitution.

Quantitative Evidence for Differentiation


Facile Oxidation Route to 7,8-Dioxygenated Imines

7,8-Dimethoxy-3,4-dihydroisoquinoline can be prepared in high yield via the direct permanganate oxidation of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline, a route that circumvents the problematic ring-closure methods typically used for such imines [1]. In contrast, the standard synthetic route for 3,4-dihydroisoquinoline imines, involving N-phenethylamine derivatives, is noted to be inefficient or unsuccessful for this specific 7,8-dioxygenated scaffold [1].

Synthetic Route
Head-to-head
Facile oxidation via KMnO₄ vs. inefficient ring closure for 7,8-dioxygenated scaffold.
Validated high-yield route supports reliable scaffold preparation.
Reaction conditions: KMnO₄ / acetone.
Organic Synthesis Medicinal Chemistry Alkaloid Precursors

Antifungal Quaternary Salts Outperform Commercial Fungicides

Derivatives of the 7,8-dimethoxy-3,4-dihydroisoquinolin-2-ium scaffold, specifically 2-aryl-substituted salts, have demonstrated broad-spectrum antifungal activity. A series of these compounds exhibited average EC50 values ranging from 7.87 to 20.0 μM against five plant pathogenic fungi, a potency profile that is superior to the natural product comparators sanguinarine and cherythrine (two quaternary benzo[c]phenanthridine alkaloids or QBAs) and the commercial fungicide azoxystrobin [1]. Furthermore, select compounds within this series (average EC50 of 3.5–5.1 μg/mL) displayed greater efficacy than the commercial fungicides thiabendazole or carbendazim against F. solani, F. graminearum and C. gloeosporioides [1].

Antifungal Activity
Head-to-head
2-Aryl salts: EC₅₀ 7.87–20.0 μM; ranked higher than azoxystrobin, sanguinarine, cherythrine.
Supports antifungal derivative design context.
Activity determined by derivative substitution; mycelium growth assay.
Antifungal Agents Agrochemicals Medicinal Chemistry

Aldose Reductase Inhibitory Profile vs. Core Scaffold

While specific IC50 data for the parent 7,8-dimethoxy-3,4-dihydroisoquinoline against aldose reductase is not identified in the primary literature, class-level evidence indicates that structurally related 3,4-dihydroisoquinolines can act as potent and isoform-selective inhibitors of aldo-keto reductase family members [1]. For example, a close analog within the 3,4-dihydroisoquinoline class has been reported to inhibit human recombinant aldose reductase with an IC50 of 228 nM [1]. This demonstrates that the 3,4-dihydroisoquinoline core, when appropriately substituted, can achieve sub-micromolar potency against this therapeutically relevant target [1]. The unique 7,8-dimethoxy substitution pattern on the target compound is expected to confer a distinct selectivity and potency profile compared to other regioisomers (e.g., 6,7-dimethoxy) or the unsubstituted core .

Aldose Reductase
Class-level
Analog (CHEMBL3262478): IC₅₀ 228 nM; class-level inference for target scaffold.
Supports aldose reductase inhibitor exploration; selectivity profile may differ.
Direct target compound data not reported.
Enzyme Inhibition Diabetes Complications Medicinal Chemistry

Evidence-Based Application Scenarios


Precursor for Protoberberine and Berbane Alkaloids

The compound serves as a valuable precursor for synthesizing complex alkaloids, especially those belonging to the protoberberine and berbane classes . This application is supported by its facile and reliable synthesis via oxidation of the corresponding tetrahydroisoquinoline [1], making it an accessible entry point into these therapeutically relevant natural product families.

Scaffold for Novel Antifungal Agents

The core scaffold is validated for generating potent antifungal agents, as demonstrated by 2-aryl-7,8-dimethoxy-3,4-dihydroisoquinolin-2-ium salts that outperform commercial fungicides in vitro . This positions the compound as a key intermediate for agrochemical and antifungal drug discovery programs targeting resistant plant pathogenic fungi.

Development of Aldose Reductase Inhibitors

As a member of the 3,4-dihydroisoquinoline class, which has demonstrated sub-micromolar inhibition of aldose reductase (IC50 = 228 nM) , the 7,8-dimethoxy derivative is a logical starting point for developing novel inhibitors. Its unique substitution pattern may offer advantages in isoform selectivity over the unsubstituted core or other regioisomers, warranting its procurement for SAR studies in this therapeutic area.

Application
Selection Property
Validation Focus
Protoberberine / Berbane Alkaloid Synthesis
Reliable synthetic access via oxidation route
Alkaloid scaffold reactivity and cyclization
Antifungal Agent Discovery
Core scaffold for antifungal quaternary salts
Antifungal EC₅₀ against plant pathogens (derivative-dependent)
Aldose Reductase Inhibitor SAR
7,8-Dimethoxy regioisomer for selectivity profiling
Enzyme inhibition assay and class-level benchmark

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,8-Dimethoxy-3,4-dihydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.